molecular formula C13H13O3P B1330045 Benzhydrylphosphonic Acid CAS No. 92025-81-5

Benzhydrylphosphonic Acid

Cat. No.: B1330045
CAS No.: 92025-81-5
M. Wt: 248.21 g/mol
InChI Key: JDRCQIRZJMJGMW-UHFFFAOYSA-N
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Description

Benzhydrylphosphonic Acid, also known as (Diphenylmethyl)phosphonic Acid, is an organophosphorus compound with the molecular formula C13H13O3P. It is characterized by the presence of a phosphonic acid group attached to a benzhydryl moiety. This compound is typically found as a white to almost white powder or crystalline solid and is known for its high purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydrylphosphonic Acid can be synthesized through various methods. One common approach involves the reaction of diphenylmethanol with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as chromatography and distillation. The industrial production also ensures compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: Benzhydrylphosphonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted benzhydryl derivatives .

Scientific Research Applications

Benzhydrylphosphonic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzhydrylphosphonic Acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzhydryl moiety provides steric hindrance and electronic effects that influence its interactions with other molecules, making it a valuable compound in various research fields .

Properties

IUPAC Name

benzhydrylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRCQIRZJMJGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92025-81-5
Record name Benzhydrylphosphonic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Benzhydrylphosphonic acid was prepared as follows. 308.93 g (1.25 moles) of bromodiphenylmethane (Aldrich Chemical Company) and 240.93 g (1.45 moles) of triethyl phosphite (Aldrich Chemical Company) were combined under nitrogen, heated carefully and maintained at 160° C. with removal of bromoethane by-product by distillation over a period of 4 hours. 750 ml of concentrated hydrochloric acid (~12 molar) and 250 ml of distilled water was added to the crude product and the mixture was refluxed under nitrogen for two days (approximately 40 hours). The frothy mixure was allowed to cool and then filtered. The resulting solid was then washed with water, to remove the remaining hydrochloric acid, and then with petrol (b.p. 60°-80° C.), to remove hydrocarbon by products, for example 1,1,2,2-tetraphenylethane. The solid was then dried in a vacuum oven at 120° C. 250.06 g (81% yield) was obtained.
Quantity
308.93 g
Type
reactant
Reaction Step One
Quantity
240.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzhydrylphosphonic Acid
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Reactant of Route 3
Benzhydrylphosphonic Acid
Reactant of Route 4
Benzhydrylphosphonic Acid
Reactant of Route 5
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Reactant of Route 6
Benzhydrylphosphonic Acid

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